Protonation State & Salt Stoichiometry
The dihydrochloride form (CAS 1197707-77-9) contains two molar equivalents of HCl per mole of free base, ensuring full protonation of both the primary aliphatic amine (calculated pKa ~9–10) and the pyridine nitrogen (pKa ~5.2) under aqueous assay conditions (pH 7.4). In contrast, the free base (CAS 271591-66-3) is supplied as a neutral species, requiring in situ protonation that can vary with buffer capacity. The monohydrochloride salt (CAS 1208947-75-4) provides only one equivalent of HCl, leaving the pyridine nitrogen partially unprotonated at physiological pH . This stoichiometric difference alters the measured LogP from -0.99 (dihydrochloride) to an estimated 0.89 (free base) and thus significantly influences apparent solubility and partitioning behavior in biphasic assay systems. .
| Evidence Dimension | Protonation stoichiometry and derived LogP |
|---|---|
| Target Compound Data | Dihydrochloride; 2 HCl equiv.; LogP = -0.99 (fluorochem) / -0.92 (chembase) |
| Comparator Or Baseline | Free base (CAS 271591-66-3): 0 HCl equiv.; LogP ~0.89 (computational); Monohydrochloride (CAS 1208947-75-4): 1 HCl equiv. |
| Quantified Difference | Stoichiometry: +2 HCl vs. 0 (free base) vs. +1 HCl (mono-HCl). LogP delta: ~1.8 log units more hydrophilic (dihydrochloride vs. free base). |
| Conditions | Computational LogP values derived from Fluorochem product data (LogP -0.9869) and ChemScene free-base computational data (LogP 0.8902). |
Why This Matters
For procurement, specifying the dihydrochloride salt ensures defined protonation without reliance on buffer-dependent ionization, reducing inter-batch variability in solubility-limited assays.
